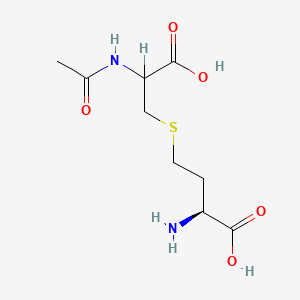

N-Acetylcystathionine

描述

N-Acetylcystathionine is a sulfur-containing metabolite derived from cystathionine, an intermediate in the transsulfuration pathway responsible for cysteine synthesis. Its acetylated form may enhance stability or alter transport properties compared to non-acetylated counterparts. It is annotated in the Human Metabolome Database (HMDB), though structural and functional details remain less characterized than related compounds like N-Acetylcysteine (NAC) .

属性

IUPAC Name |

(2S)-4-(2-acetamido-2-carboxyethyl)sulfanyl-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5S/c1-5(12)11-7(9(15)16)4-17-3-2-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t6-,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWACVTVBTRSCRL-PKPIPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC(CSCC[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942805 | |

| Record name | S-{2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylcystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20619-80-1 | |

| Record name | S-(L-2-(Acetylamino)-2-carboxyethyl)-L-homocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylcystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Synthetic Routes and Reaction Conditions: N-Acetylcystathionine can be synthesized through the condensation of homocysteine thiolactone hydrochloride with N-acetyldehydroalanine . This method involves the use of specific reagents and controlled reaction conditions to ensure the successful formation of the compound.

Industrial Production Methods: A novel green preparation process has been developed for the efficient and environmentally friendly production of this compound. This process combines organic synthesis, electrochemical reduction, and electrodialysis technology. The method involves the acetylation of L-cystine to form N,N’-diacetyl-L-cystine, followed by electrochemical reduction to produce this compound. This approach avoids racemization and oxidation of intermediate products, ensuring high product quality and reduced waste .

化学反应分析

Types of Reactions: N-Acetylcystathionine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the thiol and acetyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to form disulfides.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols can replace the acetyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can regenerate the thiol group.

科学研究应用

N-Acetylcystathionine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Antioxidant Research: Due to its thiol group, this compound acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Pharmaceuticals: It is used in the development of drugs for treating conditions such as chronic bronchitis, amyotrophic lateral sclerosis, and Alzheimer’s disease.

Nutritional Supplements: this compound is used as a dietary supplement to boost glutathione levels, which is essential for maintaining cellular redox balance.

Environmental Protection: It is employed in detoxifying heavy metals and reducing the toxicity of environmental pollutants.

作用机制

N-Acetylcystathionine exerts its effects primarily through its role as a precursor to cysteine and glutathione. The thiol group in this compound can directly scavenge reactive oxygen species, thereby reducing oxidative stress. Additionally, it replenishes intracellular glutathione levels, which is crucial for detoxifying harmful substances and maintaining cellular redox balance .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key comparisons between N-Acetylcystathionine and structurally or functionally related sulfur-containing compounds:

Key Findings:

Functional Roles :

- This compound’s role is primarily metabolic, with emerging associations in NEC pathophysiology . In contrast, NAC and glutathione are directly involved in antioxidant defense and detoxification .

- Unlike NAC, which elevates glutathione levels, this compound’s connection to redox regulation remains unstudied.

Structural and Pharmacokinetic Differences: Acetylation in NAC improves solubility and absorption, making it a therapeutic mainstay . Similar benefits are hypothesized for this compound but require validation. Cystathionine, the non-acetylated precursor, lacks clinical utility due to rapid metabolic conversion, highlighting the importance of acetylation in enhancing compound stability .

Analytical and Clinical Limitations :

- This compound is primarily identified via metabolomics, whereas NAC and glutathione benefit from established quantitative methods (e.g., colorimetric assays) .

- Clinical data for this compound are sparse compared to NAC, which has extensive meta-analyses supporting its efficacy in reducing postoperative complications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。